

# The Role of Cholesterol 24-Hydroxylase (CH24H) in Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Soticlestat |           |  |  |  |
| Cat. No.:            | B610926     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While current anti-seizure medications (ASMs) are effective for many, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic strategies targeting distinct molecular pathways. Emerging evidence has identified Cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme, as a promising pharmacological target for both anti-ictogenic and disease-modifying effects in epilepsy. This technical guide provides an in-depth overview of the core biology of CH24H, its role in the pathophysiology of epilepsy, and the therapeutic potential of its inhibition, supported by preclinical and clinical data. Methodologies for key experiments are detailed, and signaling pathways are visually represented to facilitate a comprehensive understanding for researchers and drug development professionals.

### **Introduction to Cholesterol 24-Hydroxylase (CH24H)**

Cholesterol 24-hydroxylase, also known as Cytochrome P450 46A1 (CYP46A1), is a monooxygenase predominantly expressed in the neurons of the central nervous system (CNS). [1][2] Its primary function is to catalyze the conversion of cholesterol into 24S-hydroxycholesterol (24S-OHC).[3][4] This enzymatic reaction is the main pathway for cholesterol elimination from the brain, as the blood-brain barrier is impermeable to cholesterol



itself.[4][5] The product, 24S-OHC, can cross the blood-brain barrier and is transported to the liver for further metabolism and excretion.[4]

Beyond its role in cholesterol homeostasis, 24S-OHC is a biologically active molecule that modulates various neuronal functions.[3] Notably, it acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, a key subtype of glutamate receptors involved in excitatory neurotransmission.[6][7] Dysregulation of CH24H activity and subsequent alterations in 24S-OHC levels have been implicated in several neurological disorders, including epilepsy. [5]

### The Role of CH24H in the Pathophysiology of Epilepsy

The involvement of CH24H in epilepsy is primarily linked to its product, 24S-OHC, and the subsequent modulation of glutamatergic signaling, which plays a central role in seizure generation and propagation.

### **Modulation of Neuronal Excitability**

The pro-convulsant effects of the CH24H pathway are mediated through several interconnected mechanisms:

- Positive Allosteric Modulation of NMDA Receptors: 24S-OHC potentiates the function of NMDA receptors, leading to an increase in calcium influx and enhanced excitatory postsynaptic currents.[5][6][8] This over-activation of NMDA receptors contributes to neuronal hyperexcitability, a hallmark of epilepsy.[6][9]
- Increased Glutamate Release: Elevated levels of 24S-OHC can stimulate the release of glutamate from presynaptic terminals, further amplifying excitatory signaling in the synaptic cleft.[5] This effect may be mediated by tumor necrosis factor-alpha (TNF-α) dependent pathways.[5][7]
- Impaired Glutamate Reuptake: Increased cholesterol metabolism resulting from CH24H
  activity can lead to the dysfunction of excitatory amino acid transporter 2 (EAAT2), a glial
  transporter responsible for clearing glutamate from the synapse.[5][7] Impaired glutamate



reuptake results in its accumulation in the extracellular space, leading to excitotoxicity and increased seizure susceptibility.[7]

This cascade of events creates a vicious cycle where excessive neuronal activity can upregulate CH24H, leading to more 24S-OHC production and further enhancement of glutamatergic transmission, thus lowering the seizure threshold.[9]

#### **Neuroinflammation**

Recent studies suggest a link between CH24H, 24S-OHC, and neuroinflammation, a process increasingly recognized for its contribution to epileptogenesis. 24S-OHC has been shown to induce the expression of inflammatory genes in neural cells.[10] Furthermore, preclinical studies with the CH24H inhibitor **soticlestat** have demonstrated a correlation between the reduction in 24S-OHC levels and a decrease in the pro-inflammatory cytokine TNF- $\alpha$  in the hippocampus.[7] This suggests that inhibiting CH24H may have anti-inflammatory effects that contribute to its anti-seizure and disease-modifying properties.

## CH24H as a Therapeutic Target: Preclinical and Clinical Evidence

The central role of the CH24H/24S-OHC pathway in promoting neuronal hyperexcitability makes it an attractive target for novel anti-seizure therapies. Inhibition of CH24H is expected to reduce brain levels of 24S-OHC, thereby dampening excessive glutamatergic signaling.[6][11]

**Soticlestat** (TAK-935/OV935) is a potent, selective, and brain-penetrant inhibitor of CH24H that has been investigated in multiple preclinical models of epilepsy and is currently in clinical development.[3][9][12]

### **Quantitative Data from Preclinical and Clinical Studies**

The following tables summarize the quantitative data from key studies investigating the efficacy of CH24H inhibition in various epilepsy models.



| Table 1: Efficacy of Soticlestat (TAK- 935/OV935) in Preclinical Epilepsy Models |         |                                                        |                                                                                                           |            |
|----------------------------------------------------------------------------------|---------|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|------------|
| Epilepsy Model                                                                   | Species | Treatment                                              | Key Finding                                                                                               | Citation   |
| Pentylenetetrazol<br>e (PTZ) Kindling                                            | Mouse   | Soticlestat (30 mg/kg, p.o., q.d.)                     | Delayed onset of seizure development.                                                                     | [6]        |
| Pentylenetetrazol<br>e (PTZ) Kindling                                            | Mouse   | Soticlestat (0.03<br>to 10 mg/kg via<br>osmotic pumps) | An approximate 50% reduction of brain 24S-OHC levels produced therapeutic effects on seizure development. | [6][11]    |
| Acute PTZ<br>Convulsion                                                          | Mouse   | Soticlestat                                            | No notable effects on acute convulsions, even when 24S-OHC was lowered by ~90%.                           | [6][11]    |
| Acquired Epilepsy (post- status epilepticus)                                     | Mouse   | Soticlestat                                            | Delayed the onset of epilepsy and decreased the number of ensuing seizures by about 3-fold.               | [3][9][13] |



| Acquired Epilepsy (post- status epilepticus) | Mouse  | Soticlestat | 6.5 weeks after drug washout, seizure number was reduced by about 4-fold and duration by 2-fold. | [9][13]  |
|----------------------------------------------|--------|-------------|--------------------------------------------------------------------------------------------------|----------|
| Dravet Syndrome Model (Scn1a+/- mice)        | Mouse  | Soticlestat | Improved Dravet-<br>like phenotypes.                                                             | [9]      |
| Frings<br>Audiogenic<br>Seizure Model        | Mouse  | Soticlestat | Effective in this genetic model of audiogenic seizures.                                          | [12][14] |
| Maximal Electroshock (MES) Seizures          | Rodent | Soticlestat | Ineffective.                                                                                     | [12][14] |
| 6-Hz<br>Psychomotor<br>Seizures              | Rodent | Soticlestat | Ineffective.                                                                                     | [12][14] |



| Table 2: Clinical Trial Data for Soticlestat in Developmental and Epileptic Encephalopathi es (DEEs) |                                           |             |                                                                                                          |          |
|------------------------------------------------------------------------------------------------------|-------------------------------------------|-------------|----------------------------------------------------------------------------------------------------------|----------|
| Study Phase                                                                                          | Patient<br>Population                     | Treatment   | Primary Endpoint<br>Result                                                                               | Citation |
| Phase 2<br>(ELEKTRA)                                                                                 | Dravet<br>Syndrome (age<br>2-17)          | Soticlestat | Statistically significant reduction in seizures from baseline compared with placebo (P = .0007).         | [1]      |
| Phase 2<br>(ELEKTRA)                                                                                 | Lennox-Gastaut<br>Syndrome (age<br>2-17)  | Soticlestat | Numeric, but not statistically significant, reduction in seizures.                                       | [1]      |
| Phase 2 (Dravet<br>Syndrome<br>Cohort)                                                               | Dravet<br>Syndrome                        | Soticlestat | 33.8% median reduction in convulsive seizures compared with a 7.0% median increase in the placebo group. | [1]      |
| Phase 2 (Full<br>Cohort)                                                                             | Dravet and<br>Lennox-Gastaut<br>Syndromes | Soticlestat | 27.8% median reduction from baseline in convulsive and drop seizure                                      | [1]      |



frequency during the 12-week maintenance period compared with a 3.1% median increase in the placebo group.

# Signaling Pathways and Experimental Workflows CH24H Signaling Pathway in Epilepsy

The following diagram illustrates the central role of CH24H in modulating glutamatergic signaling and contributing to neuronal hyperexcitability in epilepsy.



Click to download full resolution via product page

Caption: The CH24H signaling cascade in epilepsy.



## Experimental Workflow for Preclinical Evaluation of a CH24H Inhibitor

This diagram outlines a typical experimental workflow for assessing the anti-seizure potential of a novel CH24H inhibitor in a preclinical setting.



Click to download full resolution via product page

Caption: Preclinical evaluation workflow for a CH24H inhibitor.



# Detailed Experimental Protocols Pentylenetetrazole (PTZ) Kindling Model

This model is used to assess the effect of a compound on the development of seizures (epileptogenesis).[6][11][15][16]

- Animals: Male C57BL/6J mice are commonly used.
- Procedure:
  - A sub-convulsive dose of PTZ (e.g., 42.5 mg/kg) is administered intraperitoneally (i.p.) to the mice, typically twice a week.[6][11]
  - The investigational compound (e.g., soticlestat at 30 mg/kg, per os) or vehicle is administered once daily for the duration of the study (e.g., 4 weeks).[6][11] On testing days, the compound is given 1 hour before the PTZ injection.[11]
  - Seizure activity is observed and scored for a set period (e.g., 30 minutes) after PTZ administration using a standardized scale (e.g., Racine scale).
  - Kindling is considered complete when an animal exhibits a certain number of consecutive generalized tonic-clonic seizures (e.g., Racine stage 5).
- Endpoint: The primary endpoint is the delay in the onset of kindling (i.e., the number of PTZ injections required to reach a fully kindled state) in the treated group compared to the vehicle group.

### Measurement of 24S-Hydroxycholesterol (24S-OHC) Levels

This is a critical pharmacodynamic biomarker to confirm target engagement of a CH24H inhibitor.[12][17]

- Sample Collection: Brain tissue and plasma are collected from the animals at the end of the treatment period.
- Sample Preparation:



- Brain tissue is homogenized in an appropriate buffer.
- 24S-OHC is extracted from the brain homogenate and plasma using an organic solvent (e.g., acetonitrile solution).[17]

#### Quantification:

- The extracted 24S-OHC is quantified using High-Performance Liquid Chromatography
   (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[17]
- An internal standard is used for accurate quantification.
- Data Analysis: The levels of 24S-OHC in the treated group are compared to the vehicle group to determine the percentage of reduction, which is then correlated with the observed anti-seizure effects.[12]

### In Vivo Microdialysis for Extracellular Glutamate Measurement

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions, providing insights into the neurochemical effects of a CH24H inhibitor.[18]

- Animals: APP/PS1-Tg mice, which exhibit neuronal hyperexcitability, can be used.[18]
- Procedure:
  - A microdialysis probe is stereotaxically implanted into the hippocampus of the anesthetized mouse.
  - After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).
  - Dialysate samples are collected at regular intervals to establish a baseline level of extracellular glutamate.
  - A high-potassium (K+) solution is then perfused through the probe to evoke glutamate release.



- The investigational compound (e.g., soticlestat 10 mg/kg, p.o., q.d. for 2 weeks) or vehicle is administered prior to the experiment.[18]
- Analysis: The concentration of glutamate in the dialysate samples is measured by HPLC.
- Endpoint: The primary endpoint is the reduction in K+-evoked glutamate release in the treated group compared to the vehicle group.[18]

### **Future Directions and Conclusion**

The growing body of evidence strongly supports the role of CH24H in the pathophysiology of epilepsy, primarily through the actions of its metabolite, 24S-OHC, on glutamatergic neurotransmission and neuroinflammation. The development of **soticlestat** and its promising results in both preclinical and clinical studies have validated CH24H as a viable and novel therapeutic target.

Future research should continue to explore the full spectrum of mechanisms through which CH24H inhibition exerts its anti-seizure and potential disease-modifying effects. This includes a deeper investigation into its impact on neuroinflammation, synaptic plasticity, and neuronal network function. Furthermore, identifying patient populations who are most likely to benefit from this therapeutic approach will be crucial for its successful clinical translation.

In conclusion, targeting CH24H represents a rational and innovative strategy for the development of new ASMs. For researchers and drug development professionals, this pathway offers a compelling opportunity to address the significant unmet medical need in epilepsy, particularly in difficult-to-treat patient populations. The detailed methodologies and data presented in this guide provide a solid foundation for further investigation and development in this exciting area of epilepsy research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

### Foundational & Exploratory





- 1. neurologylive.com [neurologylive.com]
- 2. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol 24-hydroxylase is a novel pharmacological target for anti-ictogenic and disease modification effects in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential of CYP46A1 as a novel therapeutic target for neurological disorders: An updated review of mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cholesterol in modulating brain hyperexcitability PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. neurology.org [neurology.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. content.takeda.com [content.takeda.com]
- 11. Inhibition-of-cholesterol-24-hydroxylase-is-a-novel-pharmacological-strategy-for-epilepsy-treatment [aesnet.org]
- 12. Anticonvulsive properties of soticlestat, a novel cholesterol 24-hydroxylase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. Anticonvulsive properties of soticlestat, a novel cholesterol 24-hydroxylase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Epilepsy: A Phenotype-oriented Review PMC [pmc.ncbi.nlm.nih.gov]
- 16. jebms.org [jebms.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. s201.q4cdn.com [s201.q4cdn.com]
- To cite this document: BenchChem. [The Role of Cholesterol 24-Hydroxylase (CH24H) in Epilepsy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610926#role-of-cholesterol-24-hydroxylase-ch24h-in-epilepsy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com